2-(4-benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O3/c1-2-33-19-10-8-18(9-11-19)25-22-20(30(31)32)21(24)26-23(27-22)29-14-12-28(13-15-29)16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H3,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHCPARHRGPOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which is then substituted with a benzyl group.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Nitropyrimidine Moiety: The nitropyrimidine moiety is synthesized separately and then coupled with the piperazine derivative through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amine derivative.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one
- N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives
- Thieno[3,2-d]pyrimidine derivatives
Uniqueness
2-(4-benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
The compound 2-(4-benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a member of the pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.45 g/mol. The structural features include a benzylpiperazine moiety and a nitropyrimidine core, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation.
Mechanism of Action:
- Inhibition of Kinases: Many pyrimidine derivatives act as kinase inhibitors, interfering with pathways essential for tumor growth.
- Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells, enhancing their therapeutic potential.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain benzylpiperazine derivatives possess broad-spectrum antibacterial and antifungal activities.
Case Studies:
- A study demonstrated that similar piperazine derivatives exhibited effective inhibition against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
Neuropharmacological Effects
The benzylpiperazine component suggests potential neuropharmacological applications. Compounds in this class have been explored for their effects on neurotransmitter systems.
Key Findings:
- Dopaminergic Activity: Some studies suggest that benzylpiperazine derivatives can modulate dopamine receptors, which may be beneficial in treating disorders such as schizophrenia and depression.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(4-benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine, and how can reaction conditions be optimized for improved yields?
- Answer : The compound can be synthesized via nucleophilic substitution reactions on a 5-nitropyrimidine-4,6-diamine core. Key steps include:
- Amination : Reacting 4,6-dichloro-5-nitropyrimidine with 4-benzylpiperazine and 4-ethoxyaniline under reflux in aprotic solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) .
- Optimization : Varying solvent polarity, temperature (80–120°C), and stoichiometric ratios (1:1.2–1:3 for amine reagents) to maximize yield. For example, using excess 4-ethoxyaniline (1.5 eq) in DMF at 100°C for 24 hours improved yields in analogous syntheses .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
- Answer :
- NMR Spectroscopy : 1H/13C NMR resolves substituent positions (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm, ethoxyphenyl signals at δ 6.8–7.3 ppm) . Ambiguities are resolved using 2D techniques (COSY, HSQC).
- X-Ray Crystallography : Single-crystal analysis via SHELX software confirms bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds in pyrimidine derivatives stabilize planar conformations .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at ~504.2 Da) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and biological targets of this compound?
- Answer :
- DFT Calculations : Optimize geometry (Gaussian16) to evaluate electron density distributions, nitro group reactivity, and intramolecular interactions. Solvent effects (e.g., PCM model for DMSO) improve accuracy .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like Toll-like receptors (TLRs) or dopamine receptors. For example, benzylpiperazine moieties in similar compounds show affinity for TLR7 .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .
Q. What strategies address contradictions between computational predictions and experimental data (e.g., NMR shifts vs. DFT-calculated values)?
- Answer :
- Cross-Validation : Compare experimental NMR shifts with GIAO-calculated (DFT) values. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .
- Dynamic Simulations : Run molecular dynamics (MD) in explicit solvent (e.g., Desmond) to sample low-energy conformers missed in static DFT models .
- Crystallographic Refinement : Use SHELXL to refine X-ray data, resolving discrepancies in bond angles or hydrogen-bond networks .
Q. What in vivo models are suitable for evaluating the anti-inflammatory or immunomodulatory potential of this compound?
- Answer :
- LPS-Induced Inflammation : Administer the compound (10–50 mg/kg, IP) in rodent models to measure cytokine suppression (e.g., IL-6, TNF-α) via ELISA. Related quinazoline-diamines reduced macrophage infiltration in rat pneumonia models .
- Dose Optimization : Conduct pharmacokinetic studies (plasma half-life, bioavailability) using LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance stability .
- Toxicity Screening : Assess hepatic/renal function markers (ALT, creatinine) and histopathology after 14-day repeated dosing .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
